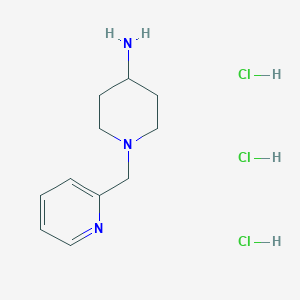

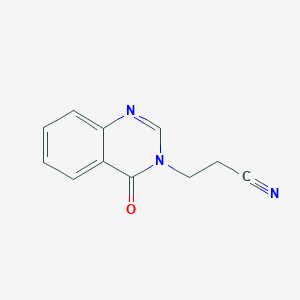

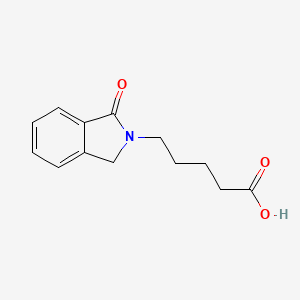

4-(苯基氨基)-1H-1,2,3-三唑-5-甲酸

描述

Phenylamino compounds are a class of organic compounds that contain a phenyl group attached to an amino group . They are used in a variety of applications, including the synthesis of pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of phenylamino compounds often involves the reaction of a phenyl compound with an amine . The exact method can vary depending on the specific compounds involved .Molecular Structure Analysis

The molecular structure of phenylamino compounds can be determined using techniques such as X-ray crystallography . These compounds typically have a twisted structure due to the presence of the phenyl and amino groups .Chemical Reactions Analysis

Phenylamino compounds can undergo a variety of chemical reactions, including substitution reactions . The exact reactions can depend on the specific compound and the conditions .Physical And Chemical Properties Analysis

Phenylamino compounds typically have high melting points and are soluble in water . They also have high dielectric constants and high dipole moments, which reflect the separation of positive and negative charges in their structures .科学研究应用

Boronic Acid-Based Sensing Systems

Boronic acids are increasingly utilized in diverse areas of research, particularly in sensing applications. The interaction of boronic acids with diols and strong Lewis bases (such as fluoride or cyanide anions) makes them valuable for various sensing methods. These applications can be either homogeneous assays or heterogeneous detection. Boronic acids find use at the interface of sensing materials or within bulk samples. Notably, their key interaction with diols allows for applications in biological labeling, protein manipulation, modification, separation, and even therapeutic development .

Fluorescence and Electrochemical Sensors

Pure sensing applications represent a major impetus for boronic acid research. Researchers have compiled reviews summarizing fluorescence and electrochemically active derivatives of boronic acid. These sensors have practical applications, including subcutaneous in vivo glucose monitoring .

Protein Manipulation and Cell Labeling

Boronic acids play a crucial role in protein manipulation and cell labeling. Their interaction with proteins has led to innovative approaches in biochemistry and cell biology. Researchers explore how boronic acids can interfere with signaling pathways, inhibit enzymes, and enhance cell delivery systems .

Electrophoresis of Glycated Molecules

Boronic acids have been employed in electrophoresis techniques for separating and analyzing glycated molecules. This application is particularly relevant in the study of glycoproteins and glycosylation patterns .

Building Materials for Analytical Methods

Boronic acids serve as building blocks for various sensing systems. They contribute to the development of microparticles used in analytical methods. Additionally, boronic acid-functionalized materials play a crucial role in carbohydrate chemistry and glycobiology, especially in areas such as analysis, separation, protection, and activation .

Controlled Release of Insulin

In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. This application holds promise for improving drug delivery systems, especially in the context of diabetes management .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-anilino-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)7-8(12-13-11-7)10-6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPAJQMELGXQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507314 | |

| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid | |

CAS RN |

72693-60-8 | |

| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)

![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)

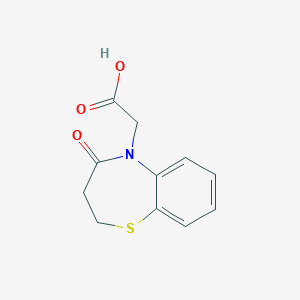

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)